![molecular formula C5H4Br2O B1369344 2,5-Dibromo-3-methylfuran CAS No. 89284-16-2](/img/structure/B1369344.png)
2,5-Dibromo-3-methylfuran
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Description
2,5-Dibromo-3-methylfuran is a chemical compound with the CAS Number: 89284-16-2 . It has a molecular weight of 239.89 .
Molecular Structure Analysis
The InChI code for 2,5-Dibromo-3-methylfuran is 1S/C5H4Br2O/c1-3-2-4(6)8-5(3)7/h2H,1H3 . This indicates that the compound consists of a furan ring with two bromine atoms and one methyl group attached.Physical And Chemical Properties Analysis
2,5-Dibromo-3-methylfuran has a molecular weight of 239.89 . Additional physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a more detailed database.Scientific Research Applications
Catalytic Reduction in Biomass-Derived Compounds
Furfural and 5-hydroxymethylfurfural (HMF), significant in biorefinery, undergo reduction over heterogeneous catalysts. This process includes hydrogenation of the furan ring and C–O hydrogenolysis, leading to various products such as 2-methylfuran or 2,5-dimethylfuran (Nakagawa, Tamura, & Tomishige, 2013).
Combustion and Emissions in Engines
Studies on 2-methylfuran (MF) and 2,5-dimethylfuran (DMF) in spark-ignition engines have shown that these compounds, used as gasoline additives, affect combustion and emissions. MF and DMF demonstrate high in-cylinder peak pressure and temperature, impacting engine performance and regulated gas emissions (Wei et al., 2014).
Antiknock Properties in Fuels
Blending 2-methylfuran and 2,5-dimethylfuran with reference fuels like toluene enhances antiknock properties. The octane number of the blend peaks at 10 vol.% additive concentration, with 2-methylfuran increasing fuel sensitivity to a lesser degree (Tiunov et al., 2017).
Electrocatalytic Hydrogenation in Biofuel Generation
Electrochemical conversion of furfural to methylfuran (MF) and 5-hydroxymethylfurfural (5-HMF) to dimethylfuran (DMF) has been achieved through room-temperature electrocatalytic hydrogenation. This method presents a potential path for storing electric energy in liquid organic fuels (Nilges & Schröder, 2013).
Atmospheric Degradation Studies
The atmospheric chemistry of alkyl derivatives of furan, including 2-methylfuran and 2,5-dimethylfuran, involves reactions with chlorine atoms leading to various products. This research contributes to understanding the oxidation mechanism of heterocyclic aromatic compounds (Villanueva et al., 2009).
Oxidation in Biofuel
2-methylfuran's oxidation, both in the absence and presence of NO, in an atmospheric pressure laboratory installation, has been studied. This research contributes to the understanding of 2-methylfuran as a biofuel, considering its properties and production improvements (Alexandrino et al., 2016).
properties
IUPAC Name |
2,5-dibromo-3-methylfuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2O/c1-3-2-4(6)8-5(3)7/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSOGHIXRJJRSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602116 |
Source
|
Record name | 2,5-Dibromo-3-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-methylfuran | |
CAS RN |
89284-16-2 |
Source
|
Record name | 2,5-Dibromo-3-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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